

# Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) using TP-238

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## Compound of Interest

Compound Name: TP-238

Cat. No.: B1193851

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## Introduction

**TP-238** is a potent and selective dual chemical probe for the bromodomains of Cat Eye Syndrome Chromosome Region 2 (CECR2) and Bromodomain and PHD Finger Transcription Factor (BPTF) with IC<sub>50</sub> values of 30 nM and 350 nM, respectively.<sup>[1][2]</sup> It also displays inhibitory activity against BRD9.<sup>[1]</sup> These proteins are critical epigenetic readers that recognize acetylated lysine residues on histones and other proteins, playing a key role in chromatin remodeling and gene transcription. Misregulation of these bromodomain-containing proteins is implicated in various diseases, including cancer.

Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate the genome-wide localization of DNA-binding proteins.<sup>[3][4]</sup> When used in conjunction with a small molecule inhibitor like **TP-238**, ChIP can elucidate the compound's efficacy in displacing CECR2 and BPTF from their target gene promoters and enhancers. These application notes provide a comprehensive protocol for utilizing **TP-238** in ChIP assays to understand its mechanism of action and identify its downstream gene targets.

## Data Presentation

The following tables summarize expected quantitative data from a representative ChIP-qPCR experiment using **TP-238**. The data illustrates the displacement of CECR2 and BPTF from the

promoter regions of hypothetical target genes. Data is presented as "Fold Enrichment" relative to a negative control (IgG) and demonstrates a dose-dependent effect of **TP-238**.

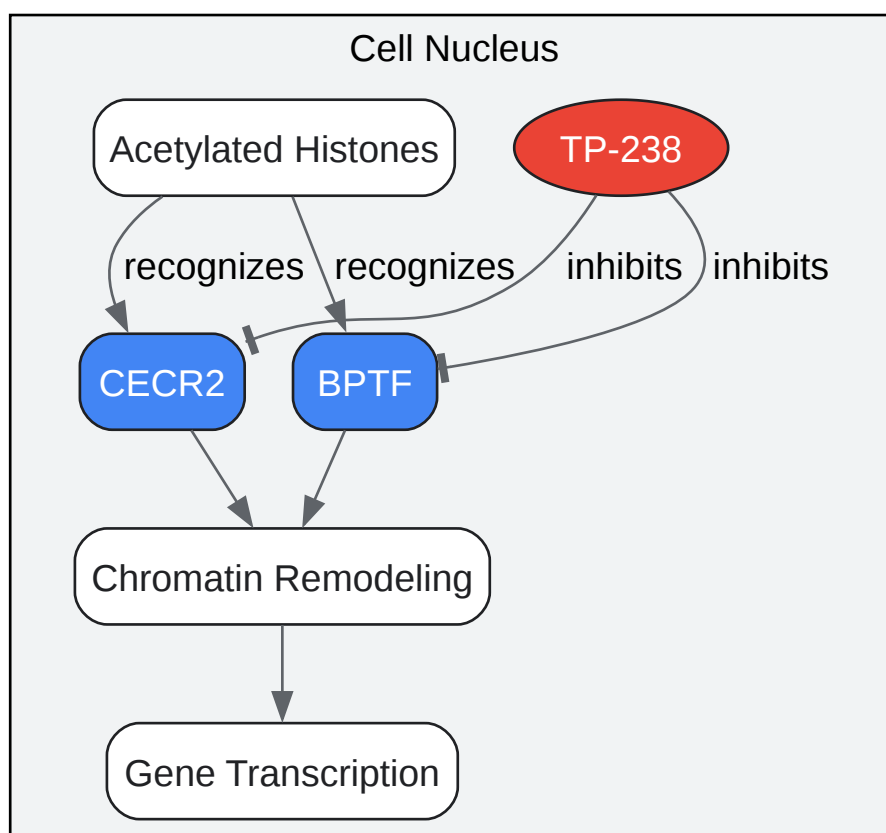
Table 1: Effect of **TP-238** on CECR2 Occupancy at Target Gene Promoters

Target Gene	Treatment	Concentration (nM)	Fold Enrichment over IgG (Mean ± SD)
Gene X	Vehicle (DMSO)	0	25.4 ± 2.1
TP-238	50	12.1 ± 1.5	
TP-238	200	4.3 ± 0.8	
Gene Y	Vehicle (DMSO)	0	18.9 ± 1.9
TP-238	50	9.5 ± 1.2	
TP-238	200	3.1 ± 0.6	

Table 2: Effect of **TP-238** on BPTF Occupancy at Target Gene Promoters

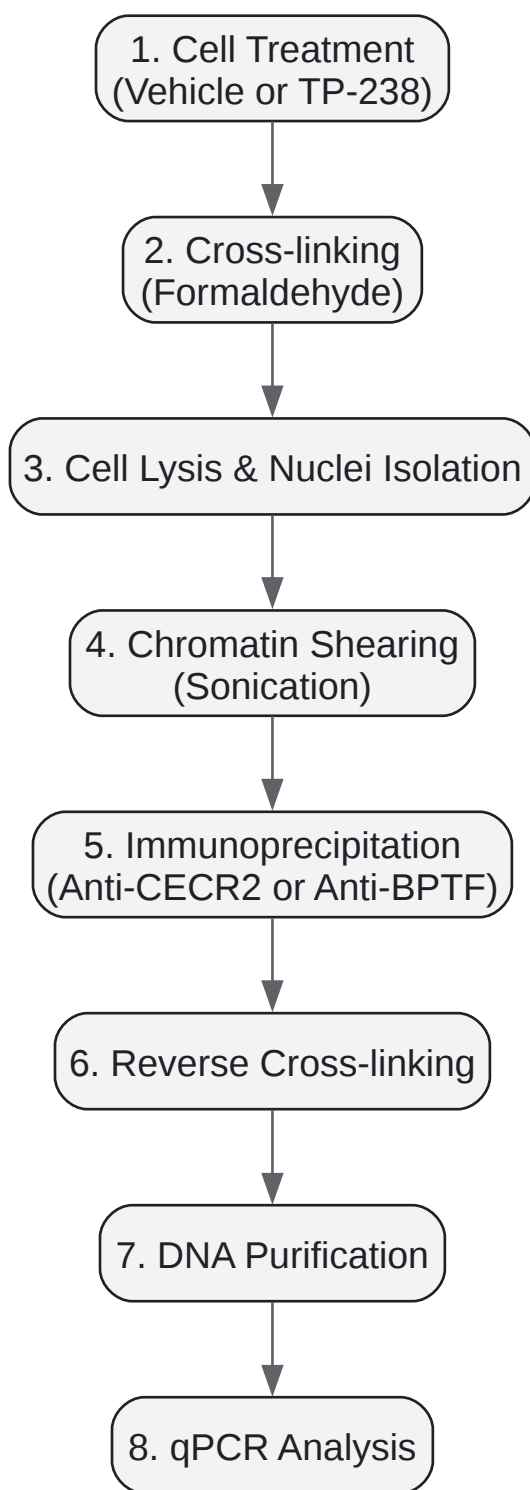
Target Gene	Treatment	Concentration (nM)	Fold Enrichment over IgG (Mean ± SD)
Gene Z	Vehicle (DMSO)	0	22.7 ± 2.5
TP-238	200	15.8 ± 1.8	
TP-238	500	6.2 ± 1.1	
Gene W	Vehicle (DMSO)	0	16.5 ± 1.7
TP-238	200	11.3 ± 1.4	
TP-238	500	4.9 ± 0.9	

## Signaling Pathway and Experimental Workflow



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Caption: **TP-238** inhibits CECR2 and BPTF from binding to acetylated histones.



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Caption: Chromatin Immunoprecipitation (ChIP) experimental workflow.

## Experimental Protocols

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

## Materials and Reagents

- Cells of interest
- **TP-238** (and vehicle control, e.g., DMSO)
- Formaldehyde, 37%
- Glycine
- Phosphate-Buffered Saline (PBS)
- Protease Inhibitor Cocktail
- Cell Lysis Buffer (e.g., RIPA buffer with 1% SDS)
- Nuclei Lysis Buffer
- ChIP Dilution Buffer
- Protein A/G Magnetic Beads
- Anti-CECR2 Antibody
- Anti-BPTF Antibody
- Normal Rabbit or Mouse IgG (Isotype control)
- Wash Buffers (Low salt, High salt, LiCl)
- Elution Buffer
- RNase A
- Proteinase K

- DNA Purification Kit
- qPCR Master Mix and Primers for target genes

## Day 1: Cell Treatment, Cross-linking, and Chromatin Preparation

- Cell Culture and Treatment: Plate cells to achieve 80-90% confluency. Treat cells with the desired concentrations of **TP-238** or vehicle (DMSO) for the appropriate duration.
- Cross-linking: Add formaldehyde to the cell culture medium to a final concentration of 1%.<sup>[5]</sup> Incubate for 10 minutes at room temperature with gentle shaking.
- Quenching: Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.<sup>[6]</sup> Incubate for 5 minutes at room temperature.
- Cell Harvesting: Wash cells twice with ice-cold PBS. Scrape cells and transfer to a conical tube. Centrifuge at 1,500 x g for 5 minutes at 4°C.
- Cell Lysis: Resuspend the cell pellet in Cell Lysis Buffer containing protease inhibitors.<sup>[6]</sup> Incubate on ice for 10 minutes.
- Nuclei Isolation: Centrifuge at 2,000 x g for 5 minutes at 4°C to pellet the nuclei. Discard the supernatant.
- Chromatin Shearing: Resuspend the nuclear pellet in Nuclei Lysis Buffer. Shear the chromatin to an average size of 200-1000 bp using a sonicator. Optimization of sonication conditions is critical.
- Clarification: Centrifuge at maximum speed for 10 minutes at 4°C to pellet cellular debris. Transfer the supernatant (chromatin) to a new tube.

## Day 2: Immunoprecipitation

- Pre-clearing (Optional): Add Protein A/G magnetic beads to the chromatin and incubate for 1 hour at 4°C with rotation to reduce non-specific binding.
- Input Sample: Take a small aliquot of the chromatin to serve as the input control.

- Immunoprecipitation: Add the primary antibody (anti-CECR2, anti-BPTF, or IgG control) to the remaining chromatin. Incubate overnight at 4°C with rotation.
- Immune Complex Capture: Add Protein A/G magnetic beads to each immunoprecipitation reaction and incubate for 2-4 hours at 4°C with rotation.
- Washing: Pellet the beads using a magnetic stand and wash sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and TE Buffer.<sup>[7]</sup> Perform each wash for 5-10 minutes at 4°C with rotation.

## Day 3: Elution, Reverse Cross-linking, and DNA Purification

- Elution: Resuspend the beads in Elution Buffer and incubate at 65°C for 15-30 minutes with vortexing to elute the immune complexes.<sup>[7][8]</sup>
- Reverse Cross-linking: Add NaCl to the eluted samples and the input control. Incubate at 65°C for at least 4-6 hours (or overnight) to reverse the formaldehyde cross-links.
- RNase and Proteinase K Treatment: Add RNase A and incubate at 37°C for 30-60 minutes. Then, add Proteinase K and incubate at 45°C for 1-2 hours.
- DNA Purification: Purify the DNA using a standard DNA purification kit or phenol:chloroform extraction followed by ethanol precipitation.<sup>[6]</sup>

## Day 4: qPCR Analysis

- Quantitative PCR (qPCR): Perform qPCR using primers specific to the promoter regions of target genes. Use the purified DNA from the immunoprecipitated samples and the input control.
- Data Analysis: Calculate the amount of immunoprecipitated DNA relative to the total input chromatin. Results are often expressed as "percent input" or "fold enrichment" over the IgG control.

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